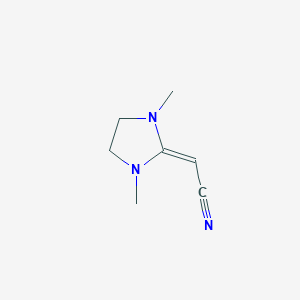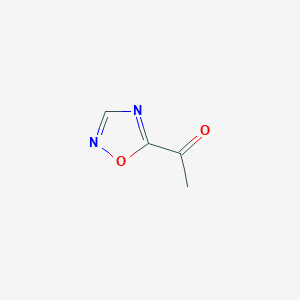![molecular formula C7H7NO3 B061265 1,3-Dioxolo[4,5-B]pyridine-6-methanol CAS No. 162320-63-0](/img/structure/B61265.png)
1,3-Dioxolo[4,5-B]pyridine-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Dioxolo[4,5-B]pyridine-6-methanol” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of dioxolo-chromeno[2,3-b]pyridines, which have been evaluated as anti-seizure agents .
Synthesis Analysis
The synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, which are related to “1,3-Dioxolo[4,5-B]pyridine-6-methanol”, has been achieved by an efficient one-pot three-component reaction . This involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions .Molecular Structure Analysis
The molecular structure of “1,3-Dioxolo[4,5-B]pyridine-6-methanol” and its related compounds has been studied using molecular dynamic simulations . For example, compound 4h, a derivative of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, was found to have good thermodynamic behavior and fairly stable interactions when complexed with the GABA A receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines include a one-pot three-component reaction . This reaction is efficient, has a broad substrate scope, and results in high yield of products .Future Directions
The future directions for the study of “1,3-Dioxolo[4,5-B]pyridine-6-methanol” and its related compounds include further pharmacological evaluation . The significant anticonvulsant activity and good toxicity profile of these compounds suggest that they could be valid leads for the development of future effective neurotherapeutic agents .
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFPFYRFIJAJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443935 |
Source


|
| Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo[4,5-B]pyridine-6-methanol | |
CAS RN |
162320-63-0 |
Source


|
| Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)



![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)


![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
